molecular formula C7H10O3 B3052966 2,5-Furandione, dihydro-3-(1-methylethyl)- CAS No. 49538-78-5

2,5-Furandione, dihydro-3-(1-methylethyl)-

Cat. No. B3052966
CAS RN: 49538-78-5
M. Wt: 142.15 g/mol
InChI Key: LSCFJXBYVYYZTB-UHFFFAOYSA-N
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Description

“2,5-Furandione, dihydro-3-(1-methylethyl)-” is a chemical compound with the molecular formula C5H6O3 . It is also known by other names such as Succinic anhydride, methyl-; Methylsuccinic anhydride; Pyrotartaric anhydride; 2-Methylsuccinic anhydride; 3-Methylsuccinic anhydride; 3,4-Dihydro-3-methyl-2,5-furandione; 3-Methyldihydro-2,5-furandione .


Molecular Structure Analysis

The molecular structure of “2,5-Furandione, dihydro-3-(1-methylethyl)-” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 114.0993 .


Physical And Chemical Properties Analysis

The boiling point of “2,5-Furandione, dihydro-3-(1-methylethyl)-” is predicted to be 250.9±9.0 °C, and its density is predicted to be 1.123±0.06 g/cm3 .

Scientific Research Applications

Atmospheric Chemistry

Furandiones, including 2,5-furandione, dihydro-3-(1-methylethyl), are significant in the study of atmospheric chemistry. They are products of the photooxidation of anthropogenic volatile organic compounds (VOCs), like toluene, and contribute to secondary organic aerosol (SOA) formation. A study by Al-Naiema, Roppo, and Stone (2017) developed a highly sensitive method for quantifying furandiones in fine particulate matter, which helps in assessing their role as tracers for anthropogenic SOA and potential health impacts (Al-Naiema, Roppo, & Stone, 2017).

Organic Aerosol Formation

The formation of secondary organic aerosols by reactive condensation of furandiones with aldehydes and water vapor has been studied. This research, conducted by Koehler et al. (2004), explored the growth of inorganic seed aerosol in the presence of various compounds, including 2,5-furandione. Their findings showed that furandiones play a significant role in aerosol growth, especially in the presence of humidity, and highlighted the reaction-dependent nature of these processes (Koehler et al., 2004).

Synthesis of Heterocyclic Compounds

Furandiones are used as versatile synthons in heterocyclic synthesis. A study by Önal and Yıldırım (2007) demonstrated how 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione can react with semi-/thiosemicarbazones, leading to the synthesis of novel heterocyclic systems. This research highlights the high reactivity of furandiones and their utility in constructing a wide variety of monocyclic or condensed heterocyclic compounds (Önal & Yıldırım, 2007).

Antimicrobial Activity

Some derivatives of furandiones exhibit antimicrobial properties. Igidov et al. (1999) investigated compounds synthesized through the Wittig reaction of 5-aryl-2,3-dihydro-2,3-furandiones, demonstrating their antimicrobial activity against standard strains of Staphylococcus aureus and Escherichia coli (Igidov et al., 1999).

properties

IUPAC Name

3-propan-2-yloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCFJXBYVYYZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441310
Record name 2,5-Furandione, dihydro-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Furandione, dihydro-3-(1-methylethyl)-

CAS RN

49538-78-5
Record name 2,5-Furandione, dihydro-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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